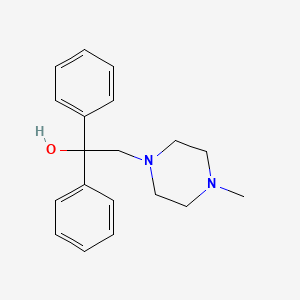
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Overview
Description
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine is a fascinating chemical compound with a unique structure that has garnered significant interest in various scientific fields.
Preparation Methods
The synthesis of 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine typically involves the oxidation of N-(4-hydroxyimino-2-methyl-2-pentyl)-N-isopropylhydroxylamine. This reaction yields 1-hydroxy-2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine 3-oxide, which can then be converted into the desired imidazolidine compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electrophilic reagents and oxidizing agents. For example, metallated derivatives of this compound react with electrophiles to form mono- and bifunctional substituted nitroxides . The major products formed from these reactions include enaminocarbonyl and thiocarbonyl derivatives, as well as enaminoimines .
Scientific Research Applications
This compound has extensive applications in scientific research In chemistry, it is used as a catalyst and in organic synthesis due to its unique reactivityIn the industry, it is utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine involves its interaction with molecular targets through its nitroso and hydroxy functional groups. These interactions can lead to the formation of nitroxide radicals, which are known for their stability and reactivity. The pathways involved often include redox reactions and the formation of spin-labeled chelating reagents .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine include other nitroxide radicals and imidazolidine derivatives. For instance, 1-hydroxy-2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine 3-oxide is a closely related compound with similar reactivity but different structural features . The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it particularly useful in various applications.
Properties
IUPAC Name |
1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(2)7(6-10-13)12(14)9(3,4)11(8)5/h6,14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJAZQDGDIZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337819 | |
| Record name | 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70183-45-8 | |
| Record name | 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)


